N,N-Dimethyl-3,4-methylenedioxyamphetamine hydrochloride
N,N-Dimethyl-3,4-methylenedioxyamphetamine hydrochloride
MDDMA is a centrally active substituted methylenedioxyphenethylamine that has appeared in illicit drug samples. It is structurally similar to 3,4-MDMA (Item No. 13971) with an additional methyl group that is predicted to result in relatively reduced central activity compared to 3,4-MDMA. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
74341-79-0
VCID:
VC0158356
InChI:
InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9H,6,8H2,1-3H3;1H
SMILES:
CC(CC1=CC2=C(C=C1)OCO2)N(C)C.Cl
Molecular Formula:
C12H17NO2 • HCl
Molecular Weight:
243.73 g/mol
N,N-Dimethyl-3,4-methylenedioxyamphetamine hydrochloride
CAS No.: 74341-79-0
Reference Standards
VCID: VC0158356
Molecular Formula: C12H17NO2 • HCl
Molecular Weight: 243.73 g/mol
CAS No. | 74341-79-0 |
---|---|
Product Name | N,N-Dimethyl-3,4-methylenedioxyamphetamine hydrochloride |
Molecular Formula | C12H17NO2 • HCl |
Molecular Weight | 243.73 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N,N-dimethylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9H,6,8H2,1-3H3;1H |
Standard InChIKey | GMZNJKWTFZAXTF-UHFFFAOYSA-N |
SMILES | CC(CC1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Canonical SMILES | CC(CC1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Description | MDDMA is a centrally active substituted methylenedioxyphenethylamine that has appeared in illicit drug samples. It is structurally similar to 3,4-MDMA (Item No. 13971) with an additional methyl group that is predicted to result in relatively reduced central activity compared to 3,4-MDMA. This product is intended for research and forensic applications. |
Synonyms | N,N,α-trimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride |
Reference | 1.Braun, U.,Shulgin, A.T., and Braun, G. Centrally active N-substituted analogs of 3,4-methylenedioxyphenylisopropylamine (3,4-methylenedioxyamphetamine). Journal of Pharmaceutical Sciences 69(2), 192-195 (1980). |
PubChem Compound | 16219217 |
Last Modified | Nov 11 2021 |
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